molecular formula C19H28N2O2 B2831991 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one CAS No. 2320420-44-6

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one

Cat. No.: B2831991
CAS No.: 2320420-44-6
M. Wt: 316.445
InChI Key: RQHAMDQRFPNIHF-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one is a synthetic organic compound It features a complex structure with a methoxypyrrolidine group, a piperidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Methoxypyrrolidine Group: This step involves the reaction of pyrrolidine with methanol under acidic conditions to introduce the methoxy group.

    Piperidine Ring Formation: The methoxypyrrolidine intermediate is then reacted with a suitable piperidine precursor under controlled conditions to form the piperidine ring.

    Tolyl Group Introduction: The final step involves the coupling of the piperidine intermediate with a tolyl group using a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(p-tolyl)ethan-1-one: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-4-3-5-16(12-15)13-19(22)20-9-6-17(7-10-20)21-11-8-18(14-21)23-2/h3-5,12,17-18H,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHAMDQRFPNIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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